molecular formula C11H11Cl2NO B13069462 1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13069462
M. Wt: 244.11 g/mol
InChI Key: LLYPDLYRBPKOME-VOTSOKGWSA-N
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Description

1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 154257-93-9) is a synthetic compound belonging to the class of 1,3-disubstituted prop-2-en-1-one derivatives, characterized by an α,β-unsaturated carbonyl system . This class of compounds, also known as enones or chalcone analogs, has garnered significant interest in medicinal chemistry research due to its electrophilic properties and potential for modulating biological signaling pathways . Researchers are exploring these derivatives as non-cytotoxic agents for investigating neutrophil-mediated inflammatory processes . Studies on analogous structures have demonstrated potent inhibitory effects on superoxide anion production and elastase release in activated human neutrophils, suggesting a promising research value for elucidating new mechanisms in the inflammatory response . The mechanism of action for related active compounds points to the attenuation of various mitogen-activated protein kinases (MAPKs) and the Akt signaling pathway, which are crucial for neutrophil activation and function . Beyond its potential in immunology research, the prop-2-en-1-one (chalcone) core is a recognized privileged structure in developing molecular probes. Its conjugated system is of interest for studying photophysical properties and interactions with biological macromolecules, such as proteins, which can be applied in fluorescence and bioimaging research . The compound is supplied with a minimum purity of 95% and must be stored in a cool, dry place for long-term stability. Please note: This product is intended for research and development use only, strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals must be handled by qualified and technically trained professionals.

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

(E)-1-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+

InChI Key

LLYPDLYRBPKOME-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC=C1Cl)Cl

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves:

  • Formation of the α,β-unsaturated ketone backbone via Claisen–Schmidt condensation or related aldol-type condensation reactions.
  • Introduction or transformation of the amino substituent, often via reductive amination or methylation steps.
  • Use of substituted benzaldehydes or acetophenones as starting materials to introduce the 2,6-dichlorophenyl moiety.

Preparation of the Key Intermediate: 3-Nitro-1-(2,6-dichlorophenyl)propan-2-ol

One documented approach (adapted from related phenyl-substituted compounds) involves the preparation of a nitro-substituted intermediate, which is then reduced and methylated to obtain the dimethylamino derivative:

  • Step 1: Nitroaldol Reaction
    React 2,6-dichlorophenylacetaldehyde with nitromethane in the presence of an alkali metal hydroxide base (preferably potassium hydroxide) in a lower alkanol solvent such as ethanol or methanol. The reaction is initiated at a low temperature (around -10°C) and allowed to proceed to ambient temperature (18–28°C), yielding 3-nitro-1-(2,6-dichlorophenyl)propan-2-ol.
Parameter Details
Aldehyde 2,6-Dichlorophenylacetaldehyde
Nitroalkane Nitromethane
Base Potassium hydroxide (KOH)
Solvent Ethanol or methanol
Temperature Start at -10°C, then ambient
Reaction Time Several hours (typically 1–24 h)

Reduction and Dimethylation to Form the Dimethylamino Compound

  • Step 2: Catalytic Hydrogenation and Dimethylation
    The nitro intermediate is subjected to Raney nickel-catalyzed hydrogenation under elevated hydrogen pressure (100–400 psi, preferably 200–300 psi) at ambient temperature or slightly elevated temperatures (10–40°C). Simultaneously or subsequently, dimethylation is carried out using formaldehyde (often as formalin) and formic acid to convert the primary amine to the dimethylamino group.
Parameter Details
Catalyst Raney nickel
Hydrogen Pressure 200–300 psi (gauge)
Temperature Ambient to 40°C
Solvent Lower alkanols (e.g., ethanol)
Methylating Agents Formaldehyde (formalin), formic acid
Reaction Sequence Reduction and methylation can be sequential or simultaneous
  • The presence of acid such as acetic acid during reduction can lead to salt formation of the amine, which may be isolated or converted back to the free base.

Alternative Direct Synthesis via Claisen–Schmidt Condensation

Another approach involves the direct condensation of 2,6-dichlorophenyl-substituted acetophenone with a dimethylamino-substituted aldehyde or vice versa to form the enaminone structure:

  • Step 1: Claisen–Schmidt Condensation
    React 2,6-dichlorophenylacetophenone with an appropriate amine-containing aldehyde under basic conditions (e.g., NaOH) in an alcoholic solvent. This yields the α,β-unsaturated ketone with the dimethylamino substituent.

  • Step 2: Purification
    The product is purified by recrystallization or chromatography.

This method benefits from fewer steps but requires availability of the suitably substituted starting materials.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Notes
Nitroaldol Reaction Aldehyde + nitromethane + base in alcohol solvent 2,6-Dichlorophenylacetaldehyde, KOH, EtOH Low temp start, ambient finish
Catalytic Hydrogenation Reduction of nitro compound with Raney Ni and H2 Raney Ni, H2 (200–300 psi), ethanol Ambient temperature, acid may be added
Dimethylation Methylation of amine with formaldehyde and formic acid Formaldehyde (formalin), formic acid Can be simultaneous with reduction
Claisen–Schmidt Condensation Condensation of ketone and aldehyde under basic conditions 2,6-Dichlorophenylacetophenone, dimethylamino aldehyde, NaOH One-step enaminone formation

Research Findings and Optimization Notes

  • Elevated hydrogen pressure accelerates the reduction step; atmospheric pressure is possible but slower.
  • The ratio of Raney nickel to nitro compound is critical; typical weight ratios range from 1:1 to 1:4.
  • Temperature control is important to avoid side reactions; ambient temperature is preferred.
  • The presence of formaldehyde during hydrogenation allows in situ methylation, simplifying the process.
  • Solvent choice affects solubility and reaction rate; ethanol or methanol are preferred solvents.
  • The final product can exist in polymorphic forms; recrystallization from ethanol/toluene mixtures can yield a stable form suitable for storage and formulation.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Chalcones, including 1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, have shown significant potential as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

  • Case Study : A study demonstrated that chalcone derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting their potential as lead compounds in drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain chalcone derivatives possess activity against a range of bacterial and fungal strains.

  • Data Table: Antimicrobial Activity of Chalcone Derivatives
Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundC. albicans64 µg/mL

This table illustrates the varying degrees of effectiveness against different microbial strains.

Biological Research

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of various enzymes linked to metabolic disorders. For instance, it has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.

  • Case Study : In vitro studies revealed that the compound significantly inhibited α-glucosidase activity, indicating its potential use in managing postprandial blood glucose levels .

Material Science

Photophysical Properties

Research into the photophysical properties of chalcones has revealed their potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells.

  • Data Table: Photophysical Properties of Chalcones
PropertyValue
Absorption Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.85

These properties suggest that chalcone derivatives could be utilized in optoelectronic applications due to their favorable light absorption and emission characteristics.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Key Findings :

  • The dimethylamino group in the target compound enhances NLO properties compared to methoxy or hydroxyl groups due to stronger electron-donating capacity .
  • Halogen substitution (Cl vs. F) at the phenyl ring significantly impacts electronic properties and thermal stability. Chlorine’s higher electronegativity increases polarizability .
  • Crystal packing varies with substituents. For example, the 4-methoxyphenyl analog (CCDC No. 948855) crystallizes in a monoclinic system (P21/c) with Z = 8, while fluorine-substituted analogs show reduced dihedral angles between aromatic rings .

Spectroscopic and Computational Data

Density Functional Theory (DFT) studies reveal the following trends:

  • The target compound’s λmax (UV-Vis) aligns with experimental data (~300–350 nm), typical for chalcones with extended conjugation .
  • Bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and angles (C-C-C: ~120°) are consistent across analogs, confirming the E-configuration .
  • The dimethylamino group increases the molecule’s dipole moment (theoretical: ~6.5 Debye) compared to methoxy (~4.2 Debye) or hydroxyl (~3.8 Debye) substituents .

Biological Activity

1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 154257-93-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological properties of this compound based on diverse sources, including case studies and experimental findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁Cl₂N O
  • Molecular Weight : 244.12 g/mol
  • CAS Number : 154257-93-9

The compound features a dichlorophenyl group and a dimethylamino moiety, which are critical for its biological activity. The structural characteristics suggest potential interactions with biological targets, particularly in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes the findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF7 (Breast Cancer)4.53
HeLa (Cervical Cancer)6.72
A549 (Lung Cancer)5.48

These values indicate that the compound is effective at low concentrations, suggesting a strong potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have indicated that the compound may interact with DNA and disrupt cellular processes essential for cancer cell survival. Quantum chemical calculations have suggested strong binding interactions with DNA, enhancing its efficacy as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. In vitro studies have shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus< 0.5 μg/mL
Enterococcus faecalis< 0.5 μg/mL

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies and Research Findings

A case study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several derivatives of this compound. The study reported that certain modifications to the structure led to enhanced activity against both cancer cell lines and bacterial strains .

Another research effort focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds, providing insights into the pharmacokinetic profiles that could inform clinical applications .

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